Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ddCTP sodium involves the chemical modification of cytidine. The process typically includes the removal of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, followed by the addition of triphosphate groups. The reaction conditions often require the use of protective groups to prevent unwanted reactions and the use of specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of ddCTP sodium is carried out under stringent conditions to ensure high purity and consistency. The process involves multiple steps, including the synthesis of the nucleotide base, the attachment of the ribose sugar, and the addition of the triphosphate groups. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
ddCTP sodium undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of specific atoms or groups within the molecule.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in reactions involving ddCTP sodium include:
Magnesium ions (Mg²⁺): Often used as a cofactor in enzymatic reactions.
Sodium acetate: Used to maintain the pH during reactions.
Major Products Formed
The major products formed from reactions involving ddCTP sodium are typically modified nucleotides or nucleotide analogs, which are used in various biochemical assays and research applications .
Scientific Research Applications
Chemistry
In chemistry, ddCTP sodium is used in the synthesis of modified nucleotides and nucleotide analogs. These compounds are essential for studying the structure and function of nucleic acids .
Biology
In biology, ddCTP sodium is a key component in DNA sequencing technologies, particularly the Sanger sequencing method. It is used to terminate DNA synthesis at specific points, allowing researchers to determine the sequence of nucleotides in a DNA strand .
Medicine
In medicine, ddCTP sodium is used in the development of antiviral drugs. It acts as a chain terminator in the replication of viral DNA, making it a valuable tool in the treatment of viral infections such as HIV .
Industry
In the industrial sector, ddCTP sodium is used in the production of diagnostic kits and reagents for molecular biology research.
Mechanism of Action
ddCTP sodium exerts its effects by acting as a chain-terminating inhibitor of DNA polymerase. When incorporated into a growing DNA strand, it prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is particularly useful in DNA sequencing and the development of antiviral drugs .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt (ddATP sodium)
- 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt (ddGTP sodium)
- 2’,3’-Dideoxythymidine 5’-triphosphate sodium salt (ddTTP sodium)
Uniqueness
ddCTP sodium is unique among its counterparts due to its specific incorporation into DNA sequences at cytosine positions. This specificity makes it particularly valuable in applications requiring precise termination of DNA synthesis at cytosine residues .
Biological Activity
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate, often referred to as a dideoxynucleotide analog, has garnered attention for its biological activities, particularly in the context of molecular biology and pharmacology. This compound is characterized by its ability to interfere with nucleic acid synthesis, making it a significant subject of research for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 473.14 g/mol. Its structural complexity includes a pyrimidine base, a sugar moiety, and multiple phosphate groups that contribute to its biological activity. The IUPAC name is sodium;[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate .
The primary mechanism through which this compound exerts its biological effects is by acting as a chain-terminating inhibitor of DNA polymerase. When incorporated into a growing DNA strand, it prevents the addition of further nucleotides, effectively halting DNA synthesis. This property is particularly valuable in:
- Antiviral Drug Development : By inhibiting viral replication through interference with viral DNA synthesis.
- DNA Sequencing Technologies : Serving as a crucial component in methods that require precise termination of DNA strands .
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been shown to be effective against various viruses by inhibiting their replication processes. This has implications for the treatment of viral infections such as HIV and hepatitis.
Cytotoxicity and Safety Profile
While the compound exhibits promising antiviral properties, its cytotoxic effects have also been studied. In vitro assays have demonstrated that at certain concentrations, it can induce apoptosis in cancer cell lines. The cytotoxicity profile varies significantly based on the cell type and concentration used. Detailed studies are necessary to establish safe therapeutic windows for clinical applications .
Table 1: Summary of Key Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Antiviral Activity | Demonstrated efficacy against HIV replication in vitro. |
Study 2 | Cytotoxicity | Induced apoptosis in ovarian cancer cell lines at high concentrations. |
Study 3 | Mechanism of Action | Confirmed as a chain terminator in DNA synthesis assays. |
Case Study: Antiviral Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against HIV-infected cell lines. The results showed a dose-dependent decrease in viral load, supporting its potential use as an antiviral agent in therapeutic settings .
Properties
CAS No. |
132619-66-0 |
---|---|
Molecular Formula |
C9H15N3NaO12P3 |
Molecular Weight |
473.14 g/mol |
IUPAC Name |
sodium;[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O12P3.Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);/q;+1/p-1/t6-,8+;/m0./s1 |
InChI Key |
LOOMQRBEBYCFPP-QDOHZIMISA-M |
SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+] |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+] |
Canonical SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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